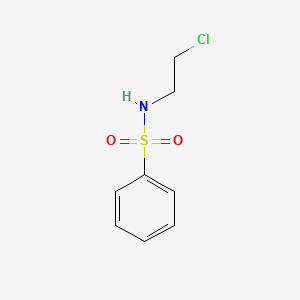
N-(2-chloroethyl)benzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-chloroethyl)benzenesulfonamide derivatives has been explored in various studies. For instance, a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting potassium salts with different amines, leading to compounds with significant antitumor activity . Another study reported the synthesis of 2-methyl-N-(2,2,2-trichloroethyl)benzenesulfonamides from the reaction of N,N-dichloro-2-methylbenzenesulfonamide with trichloroethylene, demonstrating the high reactivity of the resulting product . Additionally, the synthesis of N-chloro-N-2,2,2-trichloroethyl-p-chlorobenzenesulfonamide was achieved by adding N,N-dichloro-p-chlorobenzenesulfonamide to vinylidene chloride, with the reaction being accelerated by benzoyl peroxide or SnCl4 .
Molecular Structure Analysis
The molecular structure of N-(2-chloroethyl)benzenesulfonamide derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of these compounds have been discussed in the context of their antitumor properties . In another study, the NMR spectra data indicated that the synthesized compounds are characterized by a slow inversion of the nitrogen atom, which could be significant for their reactivity and potential applications .
Chemical Reactions Analysis
The chemical reactivity of N-(2-chloroethyl)benzenesulfonamide derivatives has been demonstrated in various reactions. For example, the addition of water and 2-methylbenzenesulfonamide to the synthesized products showed high reactivity, as well as reactions with benzene, toluene, anisole, thiophene, and 2-chlorothiophene . The adduct formed in one study reacted with ethylene, styrene, and allyl chloride under radical addition conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-chloroethyl)benzenesulfonamide derivatives are influenced by their molecular structure and the substituents present. The antitumor activity of these compounds, as well as their selectivity towards certain cancer cell lines, suggests that they have specific physical and chemical characteristics that enable them to interact with biological targets . The regioselectivity observed in the reaction of N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide with substituted arenes indicates that the electronic and steric effects of the substituents play a significant role in determining the properties of these compounds .
Case Studies
The most prominent case study involves the compound N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, which showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines . Another case study includes the biological screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction
N-(2-chloroethyl)benzenesulfonamide and its derivatives have been studied for their unique molecular structures, which are stabilized by extensive intra- and intermolecular hydrogen bonds. These bonds form chains of molecules and contribute to the compound's stability and potential interactions in medicinal applications. The carbamoylsulfonamide derivatives, closely related to this compound, exhibit significant potential for medicinal applications due to their stable molecular structures (Siddiqui et al., 2008).
Chemical Transformations and Applications
The derivatives of N-(2-chloroethyl)benzenesulfonamide have been used as key intermediates in various chemical transformations. These transformations include unusual rearrangements yielding diverse privileged scaffolds, highlighting the compound's versatility in synthetic chemistry and its potential for creating a wide range of useful compounds. These strategies and applications of the compound and its derivatives in chemical synthesis have been extensively reviewed and summarized, demonstrating its significant role in the field of combinatorial chemistry (Fülöpová & Soural, 2015).
Antibacterial and Enzymatic Inhibition Properties
N-(2-chloroethyl)benzenesulfonamide derivatives have shown promising results in pharmacological analysis, exhibiting moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Furthermore, some derivatives have been identified as potent α-glucosidase inhibitors, suggesting potential applications in managing diseases related to enzyme activity. The compounds have demonstrated varying levels of cytotoxicity, which could be relevant in developing new therapeutic agents (Abbasi et al., 2016).
Environmental Analysis and Extraction Techniques
The compound and its related derivatives are recognized as emerging contaminants due to their widespread use in industrial and household applications. Novel and efficient extraction techniques, such as low-pressurized microwave-assisted extraction, have been developed for these compounds, enabling their quantitative analysis in environmental samples like soil. This highlights the importance of monitoring and understanding the environmental impact of these compounds (Speltini et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-chloroethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJJRTVXGFTULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404280 | |
| Record name | N-(2-chloroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)benzenesulfonamide | |
CAS RN |
6453-86-7 | |
| Record name | N-(2-chloroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)
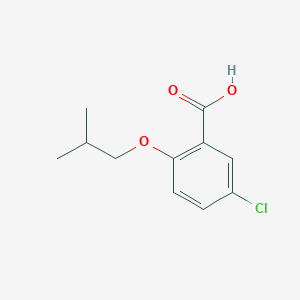
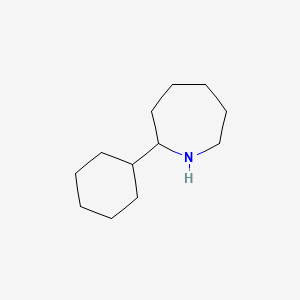
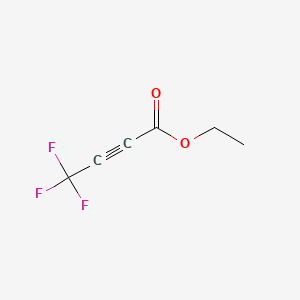
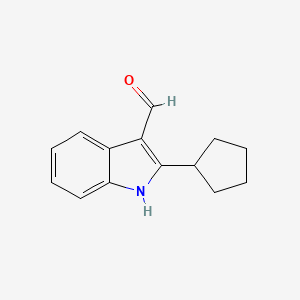
![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)
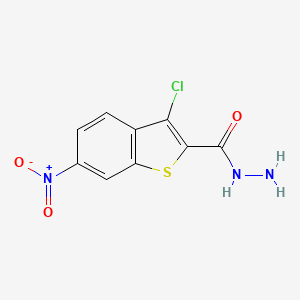
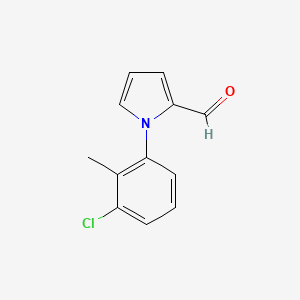
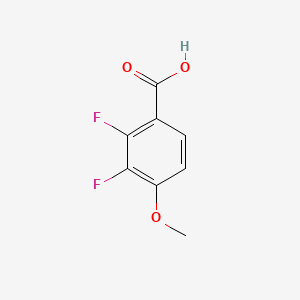
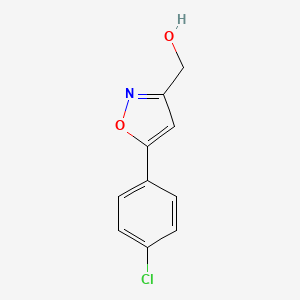
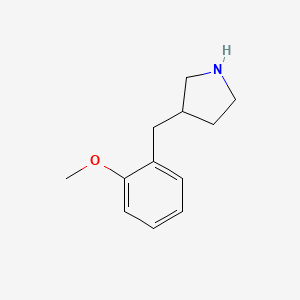
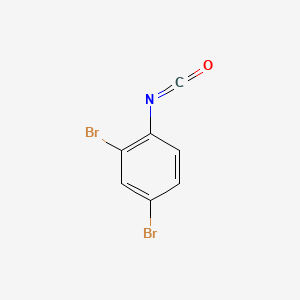
![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)